5-(3-Cyanophenyl)pyridazin-3-one
Description
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-(6-oxo-1H-pyridazin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-6-8-2-1-3-9(4-8)10-5-11(15)14-13-7-10/h1-5,7H,(H,14,15) |
InChI Key |
VYNOLGLQQHTHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)NN=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences between 5-(3-Cyanophenyl)pyridazin-3-one and analogs identified in the evidence:
Key Observations:
- Substituent Effects: The 3-cyanophenyl group in the target compound provides strong electron-withdrawing character, contrasting with the ester in 7b () and sulfanyl in ’s compound. These differences influence solubility (cyano groups reduce hydrophilicity) and metabolic stability .
Preparation Methods
General Reaction Mechanism
The reaction between substituted phenylacetic acids (e.g., 3-cyanophenylacetic acid) and cyanoacetic acid in acetic anhydride generates an alkylidene intermediate via dual water elimination (Scheme 1). Cyclization of this intermediate yields the pyridazin-3-one core, with substituent positioning dictated by the starting materials’ structure. For 5-(3-cyanophenyl)pyridazin-3-one, the 3-cyanophenyl group must originate from the phenylacetic acid derivative, ensuring its incorporation at position 5 during ring closure.
Scheme 1 :
Experimental Optimization
The NCBI protocol for analogous pyridazin-3-ones involves refluxing equimolar substrates in acetic anhydride (10 mL/mmol) for 1 hour, followed by cooling, filtration, and recrystallization from ethanol. Applied to this compound, this method would theoretically yield ~80–85% product, assuming similar steric and electronic effects as observed for 6-acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-one (82% yield). Key characterization data (IR, -NMR) would align with reported pyridazinones, featuring carbonyl stretches at 1670–1655 cm and aromatic proton resonances between δ 7.2–8.0 ppm.
Hydrazine-Based Cyclization Routes
Hydrazine Cyclization of 1,4-Diketones
An alternative route involves cyclizing 1,4-diketones bearing the 3-cyanophenyl group with hydrazine hydrate. For example, reacting 3-cyanophenylglyoxal with a β-keto ester in ethanol under reflux forms a hydrazone intermediate, which undergoes cyclodehydration to yield the pyridazinone. This method mirrors the synthesis of 2-amino-5-arylazopyridines but requires stringent temperature control (40–45°C) to avoid byproducts.
Process Challenges and Solutions
The instability of intermediates under heated, acidic conditions necessitates rapid workup. In the NCBI study, intermediates generated from 3-oxo-2-arylhydrazonopropanals were stabilized using acetic anhydride as both solvent and dehydrating agent. For this compound, analogous stabilization would be critical, with recrystallization from chloroform-methanol (1:1) recommended to achieve >95% purity.
Adaptation of Palladium-Catalyzed Cyanation
Patent-Derived Methodology
Although the CN103980272B patent focuses on 5-cyano-1H-pyrazolo[3,4-b]pyridine, its palladium-catalyzed cyanation step (zinc cyanide, 4-triphenylphosphine palladium) offers insights for functionalizing pyridazinones. Adapting this method, 5-bromophenylpyridazin-3-one could undergo cyanation at the phenyl ring’s meta position using Suzuki-Miyaura coupling with 3-cyanophenylboronic acid. However, this approach remains hypothetical, as direct examples are absent from the provided sources.
Yield and Purity Considerations
The patent’s cyanation step achieves 82–95% yield, suggesting comparable efficiency for pyridazinone derivatives. Critical factors include:
-
Catalyst loading : 0.1 equivalents of 4-triphenylphosphine palladium.
-
Solvent : DMF at 75–85°C for 10 hours.
-
Workup : Methanol-chloroform washing and recrystallization with HCl-alcoholic solvents.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Acetic anhydride condensation offers the highest scalability and purity, ideal for bulk synthesis.
-
Palladium cyanation , while high-yielding, introduces complexity and cost due to catalyst use.
-
Hydrazine routes suffer from moderate yields but remain valuable for exploratory syntheses.
Experimental Optimization and Characterization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Cyanophenyl)pyridazin-3-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting 1-(3-cyanophenyl)piperazine into a pentanamide backbone under reflux conditions in dichloromethane/methanol mixtures yields derivatives. Purification involves normal-phase chromatography (e.g., 10% MeOH in DCM) followed by reverse-phase chromatography (e.g., 85% acetonitrile/0.1% NH4OH) to achieve >90% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm) and methylene/methyl groups (δ 1.5–3.3 ppm). Coupling constants (e.g., J = 4.76 Hz for piperazine protons) confirm spatial arrangements .
- Mass Spectrometry (MS) : LC/MS (M+H⁺) peaks (e.g., m/z 445.70) validate molecular weight and fragmentation patterns .
Q. How is the purity of this compound derivatives assessed during synthesis?
- Methodological Answer : Analytical HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) is used. Purity thresholds (>95%) are verified using calibrated standards. Contaminants like unreacted precursors are identified via retention time matching .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., dimerization).
- Solvent Choice : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates.
- Catalysis : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve Mannich reaction efficiency for pyridazinone scaffolds .
Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR signals) in this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic protons by correlating ¹H-¹H and ¹H-¹³C couplings.
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in piperazine rings .
Q. How do structural modifications (e.g., trifluoromethyl substitution) impact the bioactivity of this compound?
- Methodological Answer :
- SAR Studies : Trifluoromethyl groups enhance metabolic stability and target binding (e.g., dopamine D3 receptor selectivity). Compare IC₅₀ values of derivatives using radioligand displacement assays .
- Computational Modeling : DFT calculations predict electron-withdrawing effects of cyano groups on π-π stacking interactions with aromatic residues in receptor pockets .
Q. What in silico methods predict the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR libraries using the compound’s 3D structure (PubChem CID). Prioritize targets with binding energies ≤ -8.0 kcal/mol .
- Pharmacophore Modeling : Identifies key features (e.g., hydrogen bond acceptors at the pyridazinone ring) for activity against enzymes like lipoxygenase .
Q. How are contradictions in biological activity data reconciled among structurally similar pyridazinone derivatives?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., antituburcular IC₅₀ values) and apply statistical weighting to account for assay variability (e.g., H37Rv strain vs. clinical isolates).
- Dose-Response Curves : Validate discrepancies using standardized protocols (e.g., microdilution methods in Middlebrook 7H9 broth) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
